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Compound of Interest

Compound Name: 6-Cyanonicotinamide

CAS No.: 14178-45-1

Cat. No.: B084341 Get Quote

Executive Summary
6-Cyanonicotinamide represents a bifunctional molecular scaffold containing both a

hydrogen-bond donor/acceptor (amide) and a strong dipole/acceptor (nitrile). In drug

development, it serves as a non-basic isostere of nicotinamide and a precursor for ROR

modulators. This guide outlines the definitive workflow for its structural elucidation, focusing on
the competition between amide-amide homosynthons and cyano-directed heterosynthons.
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Parameter Specification

IUPAC Name 6-Cyanopyridine-3-carboxamide

Formula

Molecular Weight 147.13 g/mol

Key Functional Groups
Carboxamide (-CONH

, pos 3), Nitrile (-CN, pos 6), Pyridine Ring

H-Bond Donors
2 (Amide -NH

)

H-Bond Acceptors 3 (Amide O, Pyridine N, Nitrile N)

Predicted Space Groups
(Monoclinic) or

(Triclinic)

Experimental Workflow: From Synthesis to
Structure
The following Graphviz diagram outlines the critical path for determining the crystal structure,

emphasizing the "Phase Purity" feedback loop often neglected in standard protocols.
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Figure 1: Structural elucidation workflow emphasizing the validation loop between single-crystal

(SCXRD) and bulk powder (PXRD) data.
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Crystallization Protocol
The choice of solvent dictates the hydrogen-bonding motif.

Method A (Thermodynamic Control): Slow evaporation from Ethanol/Water (9:1). Promotes

amide-amide dimerization.

Method B (Kinetic Control): Vapor diffusion of Hexane into a saturated THF solution. May

favor metastable forms or cyano-stacking motifs.

Data Collection Parameters[2]
Temperature: Maintain 100 K using a cryostream. This minimizes thermal motion of the

terminal cyano group, which often exhibits high libration at room temperature.

Resolution: Collect data to at least 0.80 Å (

for Mo K

) to accurately resolve the electron density of the amide hydrogens.

Structural Analysis & Supramolecular Synthons
The core of the analysis lies in identifying how the molecule self-assembles. Unlike

nicotinamide, the 6-cyano group acts as a "disruptor" to the classic motifs.

Molecular Conformation
Planarity: The molecule is expected to be nearly planar.[1] However, check the torsion angle

. In nicotinamide, this twists by ~20-30° to alleviate steric repulsion. The electron-withdrawing
cyano group at C6 reduces electron density in the ring, potentially flattening the system to
maximize conjugation.

Bond Lengths: Monitor the

bond length (expected ~1.14 Å). Elongation suggests strong engagement of the nitrile
nitrogen in hydrogen bonding.
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Supramolecular Competition (The "Synthon Battle")
Three competing interactions define the lattice energy:

Amide-Amide Homosynthon (

): The classic "dimer" seen in Nicotinamide Form I.

Amide-Pyridine Heterosynthon (

): Formation of chains where Amide-H donates to the Pyridine-N.

Cyano-Amide Interaction: The unique feature of this derivative. The Amide-H may donate to

the Nitrile-N, forming extended linear tapes.
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Figure 2: Competing supramolecular synthons. The Cyano-Amide interaction (red) disrupts the

classic nicotinamide motifs.
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Comparative Structural Metrics
To validate your model, compare the refined parameters against these established standards.

Feature
Nicotinamide
(Form I)

6-
Aminonicotinamide

6-

Cyanonicotinamide

(Predicted)

Space Group or

Amide Torsion ~30° (Twisted) ~23° (Syn) < 15° (Planar)

Primary Motif Amide-Pyridine Chain Amide-Amide Ribbon
Amide-Amide Dimer +

CN Stacking

-Stacking Weak Moderate Strong (Dipole-driven)

Density (

)

1.40 g/cm 1.48 g/cm > 1.45 g/cm

Why the Differences?
Electronic Effect: The 6-amino group (donor) in 6-aminonicotinamide increases electron

density on the ring N, making it a better acceptor. Conversely, the 6-cyano group (acceptor)

decreases ring N basicity, making the Pyridine N...H-N interaction weaker.

Result: This likely forces the structure to adopt the Amide-Amide dimer motif or a Cyano-

directed motif, rather than the Amide-Pyridine chain seen in Nicotinamide.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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